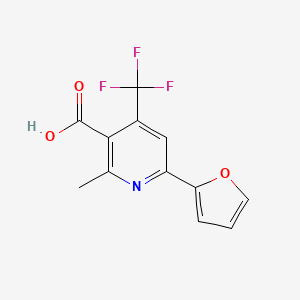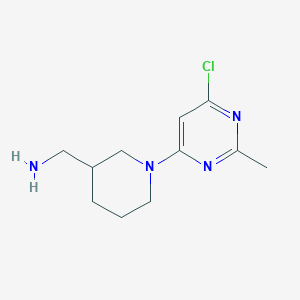
6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinsäure
Übersicht
Beschreibung
6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C12H8F3NO3 and its molecular weight is 271.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Furanderivate: wurden für ihre antibakteriellen Eigenschaften erkannt, insbesondere gegen grampositive und gramnegative Bakterien . Die Einarbeitung des Furan-Kerns in Verbindungen wie 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinsäure kann zur Entwicklung neuer antibakterieller Medikamente führen, die eine Lösung für das wachsende Problem der mikrobiellen Resistenz bieten könnten.
Pharmakologie
In der Pharmakologie weisen Furanverbindungen eine breite Palette biologischer Aktivitäten auf. Sie dienen als potenzielle Kandidaten für die Medikamentenentwicklung bei der Behandlung verschiedener Krankheiten aufgrund ihrer vielfältigen pharmakologischen Eigenschaften . Dazu gehört auch ihre Verwendung bei der Herstellung von Medikamenten mit entzündungshemmenden, schmerzlindernden und antidepressiven Wirkungen.
Materialwissenschaften
Die Trifluormethylgruppe in Furanverbindungen spielt eine wichtige Rolle in der Materialwissenschaft. Sie trägt zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften bei, wie z. B. erhöhter Haltbarkeit und chemischer Beständigkeit . Dadurch werden sie wertvoll bei der Herstellung von fortschrittlichen Materialien für industrielle Anwendungen.
Chemische Synthese
Furanderivate sind wichtige Zwischenprodukte in der organischen Synthese. Sie sind an verschiedenen chemischen Reaktionen beteiligt und bieten Wege zur Synthese komplexer Moleküle . Dies ist essenziell für die Produktion von Feinchemikalien und Pharmazeutika.
Landwirtschaft
Im Agrarbereich könnten Furanderivate auf ihr Potenzial bei der Entwicklung neuer Pestizide oder Herbizide untersucht werden. Ihre chemische Struktur ermöglicht die Herstellung von Verbindungen, die gezielt auf bestimmte Schädlinge oder Unkräuter wirken können, ohne die Nutzpflanzen zu schädigen .
Umweltwissenschaften
Die Erforschung von Furanverbindungen erstreckt sich auf die Umweltwissenschaften, wo sie zur Entwicklung von Sensoren oder Indikatoren für die Umweltüberwachung eingesetzt werden können. Ihre Reaktivität und Fähigkeit, sich an andere Moleküle zu binden, machen sie für die Erkennung von Schadstoffen oder Veränderungen der Umweltbedingungen geeignet .
Wirkmechanismus
Target of Action
Furan derivatives are known to have various biological activities . They can target different enzymes or receptors depending on their structure.
Mode of Action
The mode of action would depend on the specific targets of the compound. Furan derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors .
Biochemical Pathways
Furan derivatives can affect various biochemical pathways depending on their targets. For example, some furan derivatives have antimicrobial activity and can affect the biochemical pathways of bacteria .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Some furan derivatives have antimicrobial activity and can cause cell death in bacteria .
Biochemische Analyse
Biochemical Properties
6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group in the compound is known to enhance its binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context . The furan ring can participate in electron transfer reactions, further modulating the biochemical pathways it is involved in . Additionally, the nicotinic acid moiety is known to interact with nicotinic acid receptors, influencing cellular signaling pathways .
Cellular Effects
The effects of 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Furthermore, the compound can impact cell signaling pathways by binding to specific receptors or enzymes, leading to changes in cellular responses . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the trifluoromethyl group can form strong interactions with enzyme active sites, potentially inhibiting or activating their function . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in metabolic pathways and gene expression . These temporal effects are critical for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular responses . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage effects is essential for determining the therapeutic potential and safety of the compound in biomedical research.
Metabolic Pathways
6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within cells . For example, the compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and other metabolic processes . These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and overall effects on cellular function.
Subcellular Localization
The subcellular localization of 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid is an important factor in determining its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, nucleus, or other organelles, where it can exert its effects on cellular processes
Eigenschaften
IUPAC Name |
6-(furan-2-yl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-6-10(11(17)18)7(12(13,14)15)5-8(16-6)9-3-2-4-19-9/h2-5H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDOJBQNEYEHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CO2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1480087.png)
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine](/img/structure/B1480088.png)
![2-azido-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1480090.png)











